2-(2-methoxyphenyl)-1,3-benzothiazole

Beschreibung

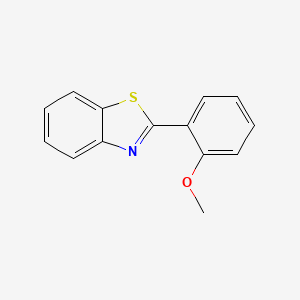

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-12-8-4-2-6-10(12)14-15-11-7-3-5-9-13(11)17-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKADWQYPAMUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978300 |

Source

|

| Record name | 2-(2-Methoxyphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-47-2 |

Source

|

| Record name | 2-(2-Methoxyphenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6269-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxyphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(2-Methoxyphenyl)-1,3-Benzothiazole: A Technical Guide to Synthesis, Properties, and Applications

Introduction & Structural Identity

The 1,3-benzothiazole scaffold is a privileged pharmacophore and a highly versatile building block in both medicinal chemistry and materials science[1]. Among its diverse derivatives, 2-(2-methoxyphenyl)-1,3-benzothiazole stands out due to the unique steric and electronic effects imparted by the ortho-methoxy substitution on the 2-phenyl ring. This specific structural arrangement not only influences the molecule's binding affinity to biological targets but also modulates its photophysical properties, making it a compound of significant interest for drug development professionals and materials scientists[2].

Physicochemical Profiling and Structural Causality

The benzothiazole core consists of a thiazole ring fused with a benzene ring, creating an extended, planar, electron-deficient conjugated system[1]. When substituted at the 2-position with a 2-methoxyphenyl group, the molecule experiences a delicate balance between conjugation and steric hindrance.

The causality of its unique behavior lies in the bulky methoxy group at the ortho position, which forces a slight deviation from absolute planarity compared to its para-substituted analog (2-(4-methoxyphenyl)benzothiazole, CAS 6265-92-5)[3]. This twisted, non-planar conformation reduces intermolecular π−π stacking. Consequently, this enhances solubility in organic solvents and alters its fluorescence emission profile—critical factors for both bioavailability in drug design and quantum yield in optoelectronic applications[2].

Table 1: Calculated and Comparative Physicochemical Properties

| Property | 2-(2-Methoxyphenyl)-1,3-benzothiazole | 2-(4-Methoxyphenyl)-1,3-benzothiazole (Reference) |

| Chemical Formula | C14H11NOS | C14H11NOS |

| Molecular Weight | 241.31 g/mol | 241.31 g/mol |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 3 (N, O, S) | 3 (N, O, S) |

| LogP (Predicted) | ~3.8 - 4.1 | ~3.9 |

| Conformational Planarity | Twisted (Steric hindrance by o-methoxy) | Highly Planar |

| Primary Application | Kinase/Topoisomerase Inhibition, Fluorescent Probes | OLEDs, Fluorescent Dyes, Antimicrobials |

Synthetic Methodologies: The Oxidative Cyclization Approach

The most robust and atom-economical method for synthesizing 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an aromatic aldehyde (in this case, 2-methoxybenzaldehyde), followed by oxidative cyclization[4]. The causality behind choosing an oxidative pathway over the traditional acid chloride condensation is the commercial availability of aldehydes and the avoidance of harsh, corrosive byproducts (like HCl)[1].

The reaction proceeds via a Schiff base intermediate (a benzothiazoline), which is rapidly oxidized to the fully aromatized benzothiazole core. The choice of oxidant dictates the reaction kinetics and environmental footprint.

Synthetic workflow for 2-(2-methoxyphenyl)-1,3-benzothiazole via oxidative cyclization.

Step-by-Step Protocol: Synthesis of 2-(2-Methoxyphenyl)-1,3-benzothiazole

This protocol utilizes a self-validating system where the disappearance of the aldehyde peak in Thin Layer Chromatography (TLC) confirms the intermediate formation, and the shift in UV-Vis absorbance confirms aromatization.

-

Reagent Preparation : Dissolve 1.0 equivalent of 2-aminothiophenol (10 mmol) and 1.0 equivalent of 2-methoxybenzaldehyde (10 mmol) in 20 mL of absolute ethanol.

-

Catalyst Addition : Add a catalytic amount of iodine (10 mol%) to the stirring mixture. The iodine acts as a mild oxidant facilitating the dehydrogenation of the intermediate[4].

-

Reflux and Monitoring : Heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The intermediate Schiff base forms within 30 minutes, followed by gradual conversion to the fluorescent benzothiazole product.

-

Quenching : Once the starting materials are consumed (typically 2-4 hours), cool the mixture to room temperature and quench with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize unreacted iodine.

-

Extraction and Purification : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Crystallization : Recrystallize the crude product from hot ethanol to yield pure 2-(2-methoxyphenyl)-1,3-benzothiazole crystals.

Pharmacological Applications and Mechanism of Action

Benzothiazole derivatives are extensively documented for their broad-spectrum pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects[5]. The 2-aryl substitution is critical for target binding. Specifically, compounds structurally analogous to 2-(2-methoxyphenyl)-1,3-benzothiazole have shown efficacy as Topoisomerase II inhibitors[5].

The causality of this inhibition lies in the molecule's ability to intercalate into the DNA-enzyme cleavage complex. The ortho-methoxy group can act as a hydrogen bond acceptor, interacting with key amino acid residues in the topoisomerase active site, thereby stabilizing the cleavage complex, preventing DNA religation, and ultimately triggering cellular apoptosis.

Mechanism of action for benzothiazole derivatives inducing apoptosis via Topoisomerase II.

Analytical Validation Protocol (HPLC-UV)

To ensure trustworthiness in drug development, the synthesized compound must undergo rigorous analytical validation.

-

Sample Preparation : Dissolve 1 mg of the purified 2-(2-methoxyphenyl)-1,3-benzothiazole in 1 mL of HPLC-grade acetonitrile (ACN). Filter through a 0.22 µm PTFE syringe filter.

-

Chromatographic Conditions :

-

Column : C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic elution using 70% ACN and 30% Water (containing 0.1% Formic Acid to suppress ionization of the thiazole nitrogen).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV absorbance at 280 nm and 320 nm (capturing the extended conjugation of the benzothiazole system).

-

-

Validation Metrics : A single, sharp peak with a retention time distinct from the starting materials (2-aminothiophenol and 2-methoxybenzaldehyde) confirms >98% purity. The self-validating nature of this protocol ensures that any residual oxidized dimers (e.g., disulfides from the thiophenol) are chromatographically resolved from the target API due to extreme differences in polarity.

References

-

Title: Synthesis and Pharmacological Activities of Benzothiazole Derivatives Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

-

Title: Benzothiazole Source: Wikipedia URL: [Link]

Sources

A Technical Guide to 2-(2-methoxyphenyl)-1,3-benzothiazole: Synthesis, Characterization, and Potential Applications

Abstract: The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities and applications in materials science.[1][2][3] Derivatives substituted at the C-2 position, particularly with an aryl moiety, have garnered significant attention as potent therapeutic agents, most notably in oncology.[4][5] This technical guide provides an in-depth examination of a specific analogue, 2-(2-methoxyphenyl)-1,3-benzothiazole. We will detail a robust synthetic protocol, offer a comprehensive analysis of its spectroscopic signature for unambiguous identification, and explore its potential applications, grounded in the established pharmacology of the 2-arylbenzothiazole class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

The Significance of the 2-Arylbenzothiazole Scaffold

Benzothiazole and its derivatives are electron-rich aromatic heterocycles that form the core of numerous biologically active compounds.[1] The fusion of a benzene ring with a thiazole ring creates a planar, rigid structure that can effectively interact with various biological targets.[6] The C-2 position of the benzothiazole ring is particularly amenable to substitution, allowing for the introduction of diverse functional groups to modulate physicochemical properties and biological activity.[7]

The 2-arylbenzothiazole subclass is distinguished by its potent and selective antitumor properties.[2][5] The mechanism often involves interaction with the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes, particularly CYP1A1, which metabolizes the parent compound into cytotoxic species within cancer cells.[5] The specific compound of interest, 2-(2-methoxyphenyl)-1,3-benzothiazole, incorporates a methoxy-substituted phenyl ring, a feature known to influence biological activity, including potential antioxidant properties.[8]

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing 2-arylbenzothiazoles is the oxidative condensation of 2-aminothiophenol with a corresponding aromatic aldehyde.[9] This approach is favored for its high atom economy and the general availability of starting materials.

Synthetic Workflow

The synthesis proceeds via an initial condensation to form a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole product. Various oxidizing agents can be employed, with systems like H₂O₂/HCl or ambient oxygen in a suitable solvent like DMSO being common choices for greener chemistry approaches.[9]

Caption: General workflow for the synthesis of 2-(2-methoxyphenyl)-1,3-benzothiazole.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies.[9] Researchers should perform their own optimization based on available laboratory resources.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and 2-methoxybenzaldehyde (1.05 eq) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Reaction Initiation: To the stirred solution, add a catalytic amount of an acid (e.g., a few drops of HCl) or an oxidizing agent. For an environmentally benign approach, stirring the mixture in DMSO open to the air can utilize molecular oxygen as the oxidant.

-

Reaction Progression: Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Purification: The crude solid is best purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the resulting solid in vacuo to yield 2-(2-methoxyphenyl)-1,3-benzothiazole as a solid.

Causality in Experimental Design

-

Choice of Aldehyde: The use of 2-methoxybenzaldehyde is definitional for the target molecule. The slight excess (1.05 eq) ensures the complete consumption of the more valuable 2-aminothiophenol.

-

Solvent Selection: DMSO is an excellent choice as it serves as both a solvent and can facilitate the oxidation of the thiazoline intermediate.[10] Ethanol is a more conventional solvent but may require a dedicated oxidizing agent.

-

Purification Method: Column chromatography is essential for removing unreacted starting materials and any potential side products, ensuring high purity, which is critical for subsequent biological testing and accurate characterization.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(2-methoxyphenyl)-1,3-benzothiazole |

| Molecular Formula | C₁₄H₁₁NOS |

| Molecular Weight | 241.31 g/mol |

| Appearance | Typically an off-white to yellow solid |

Spectroscopic Data

The following data represents expected values based on literature for the title compound and structurally similar analogues.[11][12]

Table 2: Summary of Expected Spectroscopic Data

| Technique | Data and Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.53 (dd, 1H, Ar-H), 8.09 (d, 1H, Ar-H), 7.92 (d, 1H, Ar-H), 7.50-7.43 (m, 2H, Ar-H), 7.37 (t, 1H, Ar-H), 7.13 (t, 1H, Ar-H), 7.06 (d, 1H, Ar-H), 4.05 (s, 3H, -OCH₃).[11] The downfield signals are characteristic of the benzothiazole protons, while the singlet around 4.05 ppm confirms the methoxy group. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~168 (C=N, thiazole), ~157 (Ar C-O), ~153 (Ar C-S), ~135 (Ar C-N), ~110-132 (Aromatic CH carbons), ~56 (-OCH₃). These are predicted shifts based on the constituent functional groups. |

| FT-IR (KBr, cm⁻¹) | ~1600 (C=N stretch), ~1495 (Aromatic C=C stretch), ~1250 (Ar-O-CH₃ asymmetric stretch), ~1020 (Ar-O-CH₃ symmetric stretch), ~750 (C-S stretch). These bands are characteristic of the benzothiazole and methoxyphenyl moieties.[12][13] |

| Mass Spec (ESI+) | m/z = 242.06 [M+H]⁺. The exact mass provides confirmation of the elemental composition. |

Potential Applications in Research and Drug Development

The primary therapeutic interest in 2-(2-methoxyphenyl)-1,3-benzothiazole lies in its potential as an anticancer agent, a property well-documented for the 2-arylbenzothiazole class.[5][14]

Antitumor Activity and Mechanism of Action

Many potent 2-arylbenzothiazoles exert their selective antitumor effect through a bioactivation pathway initiated by the Aryl Hydrocarbon Receptor (AhR).[5]

-

Ligand Binding: The benzothiazole derivative enters the cancer cell and binds to the cytosolic AhR, which is part of a protein complex.

-

Nuclear Translocation: This binding event causes a conformational change, leading to the dissociation of the complex and the translocation of the ligand-AhR unit into the nucleus.

-

Dimerization & DNA Binding: Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT). This new complex acts as a transcription factor.

-

Gene Transcription: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, most notably Cytochrome P450 1A1 (CYP1A1).

-

Protein Expression & Bioactivation: The transcription of the CYP1A1 gene leads to increased expression of the CYP1A1 enzyme. This enzyme then metabolizes the parent benzothiazole into highly reactive, cytotoxic species that induce DNA damage and apoptosis, leading to selective cancer cell death.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway for bioactivation.

Other Potential Biological Activities

The benzothiazole scaffold is a versatile pharmacophore. While antitumor activity is the most prominent for this subclass, derivatives have also been reported to possess a wide range of other biological effects, including:

-

Anti-inflammatory Activity [15]

Further screening of 2-(2-methoxyphenyl)-1,3-benzothiazole against these therapeutic targets is a logical avenue for future research.

Conclusion and Future Perspectives

2-(2-methoxyphenyl)-1,3-benzothiazole is a synthetically accessible member of the pharmacologically significant 2-arylbenzothiazole family. Its straightforward synthesis and the profound biological activity of its structural relatives make it a compelling candidate for further investigation in drug discovery programs.

Future research should focus on extensive in vitro screening against a panel of cancer cell lines to confirm its antiproliferative activity and elucidate its selectivity profile. Investigating its ability to activate the AhR pathway would be a critical step in mechanistic studies. Furthermore, the methoxy substituent provides a handle for further chemical modification, enabling the synthesis of a focused library of analogues to establish structure-activity relationships (SAR) and optimize potency and pharmacokinetic properties.

References

- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.). Royal Society of Chemistry.

- Synthesis of 6-substituted 2-(2-hydroxy(methoxy)phenyl)benzothiazoles... (n.d.). ResearchGate.

-

Baryshnikova, M. A., et al. (2021). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Retrieved March 15, 2026, from [Link]

- Mesogenic benzothiazole derivatives with methoxy substituents. (2003). Indian Academy of Sciences.

- Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (n.d.). Research Journal of Pharmacy and Technology.

- Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. (n.d.). Benchchem.

- Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal.

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate.

- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Publishing.

-

Benzothiazole. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

- Benzothiazoles-a-new-profile-of-biological-activities.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules.

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Retrieved March 15, 2026, from [Link]

-

A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. (2024). Molecules. Retrieved March 15, 2026, from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). International Journal of Molecular Sciences. Retrieved March 15, 2026, from [Link]

-

N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry. Retrieved March 15, 2026, from [Link]

- A Review on Emerging Benzothiazoles: Biological Aspects. (2022). Journal of Drug Delivery and Therapeutics.

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules. Retrieved March 15, 2026, from [Link]

-

Compound Benzothiazole (FDB010915). (n.d.). FooDB. Retrieved March 15, 2026, from [Link]

-

Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (2008). Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

Sources

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzothiazole - Wikipedia [en.wikipedia.org]

- 7. rjptonline.org [rjptonline.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pcbiochemres.com [pcbiochemres.com]

- 16. mdpi.com [mdpi.com]

- 17. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to 2-(2-methoxyphenyl)-1,3-benzothiazole: Synthesis, Spectroscopic Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities.[1] This guide focuses on a specific derivative, 2-(2-methoxyphenyl)-1,3-benzothiazole, a compound of interest for its potential therapeutic applications. The strategic placement of the methoxy group on the 2-phenyl substituent introduces unique electronic and steric properties that can significantly influence its interaction with biological targets. This document provides a comprehensive overview of its synthesis, in-depth spectroscopic analysis, and an exploration of its potential as an anticancer agent, drawing parallels with closely related and well-studied analogs.

Chemical Structure and Properties

The core structure of 2-(2-methoxyphenyl)-1,3-benzothiazole consists of a benzene ring fused to a thiazole ring, with a 2-methoxyphenyl group attached at the 2-position of the thiazole.

Systematic Name: 2-(2-methoxyphenyl)-1,3-benzothiazole

Molecular Formula: C₁₄H₁₁NOS

Molecular Weight: 241.31 g/mol

The presence of the electron-donating methoxy group at the ortho position of the phenyl ring can influence the conformation of the molecule and its electronic distribution, which are critical determinants of its biological activity.

Synthesis of 2-(2-methoxyphenyl)-1,3-benzothiazole

The synthesis of 2-arylbenzothiazoles can be achieved through several established methods, most commonly involving the condensation of 2-aminothiophenol with an appropriate aldehyde or carboxylic acid derivative.[2] A specific method for the synthesis of 2-(2-methoxyphenyl)benzothiazole involves a one-pot reaction of benzothiazole with 2-methoxybenzylamine under oxidative conditions.[3]

Experimental Protocol: One-Pot Synthesis from Benzothiazole and 2-Methoxybenzylamine

This protocol is adapted from a patented synthetic method.[3] The rationale behind this approach is the in-situ generation of the corresponding aldehyde from the benzylamine, which then condenses with the benzothiazole ring.

Materials:

-

Benzothiazole

-

2-Methoxybenzylamine

-

Potassium persulfate (K₂S₂O₈)

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO)

-

Water

Step-by-Step Procedure:

-

To a reaction vessel, add benzothiazole (0.1 mol), 2-methoxybenzylamine (0.2 mol), potassium persulfate (0.3 mol), and potassium tert-butoxide (0.2 mol).

-

Add 100 mL of dimethyl sulfoxide and 25 mL of water to the mixture at room temperature.

-

Place the reaction vessel in a heating stirrer and increase the temperature to 100°C.

-

Maintain the reaction at 100°C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvents (DMSO and water) under reduced pressure using a vacuum distillation apparatus.

-

The resulting residue is then purified by recrystallization to yield the colorless crystalline product, 2-(2-methoxyphenyl)benzothiazole.

Synthesis Workflow Diagram

Sources

Solubility Profile and Solvent Interactions of 2-(2-Methoxyphenyl)-1,3-Benzothiazole: A Technical Guide

Executive Summary

The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, frequently leveraged for its antimicrobial properties, aryl hydrocarbon receptor (AhR) agonism, and photophysical characteristics [1]. However, the inherent lipophilicity of 2-arylbenzothiazoles often presents significant solubility bottlenecks during synthesis, purification, and downstream biological evaluation.

This whitepaper provides an in-depth analysis of the solvation mechanics of 2-(2-methoxyphenyl)-1,3-benzothiazole . By deconstructing the structural causality behind its solubility profile, this guide establishes validated, step-by-step protocols for thermodynamic solubility determination and optimal solvent selection in both synthetic and formulation workflows.

Physicochemical Profiling & Structural Causality

To master the handling of 2-(2-methoxyphenyl)-1,3-benzothiazole, one must first understand the molecular forces dictating its phase behavior. The molecule (C₁₄H₁₁NOS) consists of a highly aromatic, lipophilic benzothiazole fused-ring system conjugated with an ortho-methoxyphenyl moiety.

The Causality of Solvation: Unlike its para-substituted counterparts, the ortho-methoxy group introduces critical steric hindrance. This steric clash between the methoxy oxygen (or its methyl group) and the nitrogen/sulfur atoms of the benzothiazole core forces the molecule out of strict planarity.

-

Crystal Lattice Disruption: The non-planar dihedral angle prevents tight, highly ordered π−π stacking in the solid state. A lower crystal lattice energy directly translates to a lower thermodynamic barrier to dissolution.

-

Electronic Interactions: The molecule acts primarily as a hydrogen-bond acceptor. The ether oxygen of the methoxy group and the sp2 hybridized nitrogen of the thiazole ring provide distinct sites for Kamlet-Taft β interactions (H-bond accepting). Meanwhile, the highly polarizable sulfur atom acts as a soft base, interacting favorably with polarizable solvents via London dispersion forces.

Consequently, the compound exhibits exceptional solubility in aprotic polar and halogenated solvents, moderate and temperature-dependent solubility in protic solvents, and near-total insolubility in aqueous or highly aliphatic media [2].

Quantitative Solubility Matrix

The following table synthesizes the expected solubility ranges of 2-(2-methoxyphenyl)-1,3-benzothiazole across various organic solvent classes at standard ambient temperature (25.0 °C).

| Solvent Class | Specific Solvent | Dielectric Constant ( ε ) | Solvation Mechanism | Est. Solubility Range |

| Aprotic Polar | Dimethylformamide (DMF) | 36.7 | Strong dipole-dipole; disruption of π−π stacking | > 50 mg/mL (High) |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong dipole-dipole; H-bond acceptor matching | > 50 mg/mL (High) |

| Halogenated | Dichloromethane (DCM) | 8.9 | Dispersion forces; polarizable chlorine-sulfur interaction | > 100 mg/mL (Very High) |

| Protic | Ethanol (Absolute) | 24.5 | Weak H-bond donation to methoxy/thiazole nitrogen | 5 - 15 mg/mL (Moderate) |

| Protic | Methanol | 32.7 | Weak H-bond donation | 5 - 20 mg/mL (Moderate) |

| Aromatic | Toluene | 2.4 | π−π interactions; hydrophobic solvation | 10 - 30 mg/mL (Moderate) |

| Non-Polar | Hexane / Heptane | ~1.9 | Weak van der Waals; insufficient to break lattice | < 1 mg/mL (Poor) |

| Aqueous | Water | 80.1 | High cohesive energy density excludes lipophilic core | < 0.01 mg/mL (Insoluble) |

Note: For biological assays, stock solutions are universally prepared in DMSO and subsequently diluted into aqueous buffers, keeping the final DMSO concentration below 1% v/v to prevent compound precipitation and cellular toxicity [3].

Mechanistic Solvation Pathway

To streamline laboratory workflows, the following decision matrix dictates solvent selection based on the desired operational outcome (synthesis, extraction, recrystallization, or precipitation).

Logical solvent selection matrix for 2-(2-methoxyphenyl)-1,3-benzothiazole based on polarity.

Thermodynamic & Kinetic Solvation Workflows

To ensure data trustworthiness and reproducibility across different laboratory environments, the following protocols represent self-validating systems for handling this compound.

Protocol A: Determination of Equilibrium Thermodynamic Solubility (Shake-Flask Method)

This protocol is the gold standard for quantifying the exact solubility limit of the compound in a chosen organic solvent, eliminating kinetic supersaturation artifacts.

-

Preparation: Weigh approximately 50 mg of 2-(2-methoxyphenyl)-1,3-benzothiazole into a 5 mL amber glass vial (amber glass prevents potential photolytic degradation of the benzothiazole core) [4].

-

Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Ethanol). The presence of visible, undissolved solid is mandatory to ensure the solution is saturated.

-

Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 RPM for 48 hours. Causality: 48 hours is required to allow the solid-liquid phase transition to reach true thermodynamic equilibrium.

-

Sedimentation: Turn off the agitation and allow the vial to stand undisturbed at 25.0 °C for 24 hours to allow fine micro-particulates to settle.

-

Filtration: Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Crucial Step: Do not use nylon or PES filters with aggressive organic solvents like DCM or DMF, as they will dissolve or leach.

-

Quantification: Dilute the filtrate by a known factor (e.g., 1:100) using the HPLC mobile phase. Analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, λmax ~320 nm) against a validated calibration curve.

Protocol B: Binary Solvent Recrystallization (Anti-Solvent Diffusion)

Because the compound is highly soluble in DCM but insoluble in hexane, a binary diffusion system is ideal for growing high-purity crystals for X-ray diffraction or final purification.

-

Dissolution: Dissolve 100 mg of crude 2-(2-methoxyphenyl)-1,3-benzothiazole in the absolute minimum volume of Dichloromethane (DCM) at room temperature (approx. 0.8 - 1.0 mL).

-

Filtration: Pass the concentrated solution through a plug of glass wool to remove insoluble mechanical impurities. Transfer to a narrow glass test tube.

-

Layering: Using a Pasteur pipette, carefully and slowly layer 3.0 mL of Hexane (the anti-solvent) directly on top of the DCM layer. Causality: The goal is to create a sharp, undisturbed interface between the two solvents.

-

Diffusion: Cap the tube loosely and leave it completely undisturbed in a vibration-free environment at room temperature for 3 to 5 days. As the non-polar hexane slowly diffuses into the DCM, the dielectric constant of the mixture drops, gently forcing the benzothiazole out of solution into highly ordered crystalline lattices.

Applications in Drug Development & Materials Science

Understanding the solubility of 2-(2-methoxyphenyl)-1,3-benzothiazole is not merely an academic exercise; it dictates its utility in advanced applications.

In Medicinal Chemistry , derivatives of this scaffold are synthesized as potent antimicrobial agents and aryl hydrocarbon receptor (AhR) agonists [1]. Formulators must utilize co-solvents (like PEG-400 or Propylene Carbonate) or cyclodextrin inclusion complexes to overcome its poor aqueous solubility for in vivo dosing [2].

In Materials Science , substituted benzothiazoles are utilized as fluorescent probes and oxime ester photoinitiators. Their formulation into monomer resins requires precise solubility matching to prevent phase separation during photopolymerization, often necessitating the use of reactive diluents or polar aprotic carriers[4].

References

- Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities.National Center for Biotechnology Information (PMC).

- Photocatalyzed Intramolecular C–S Bond Formation: Green Synthesis of 2-Substituted Benzothiazoles.ACS Publications.

- Tetra-n-butyl ammonium fluoride (TBAF) catalyzed convenient synthesis of 2-arylbenzothiazole in aqueous media.Chemistry & Biology Interface.

- Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters.National Center for Biotechnology Information (PMC).

Photophysical Profiling of 2-(2-Methoxyphenyl)-1,3-Benzothiazole: UV-Vis Absorption and Structural Dynamics

Executive Summary & Scientific Context

In the realm of organic photophysics and medicinal chemistry, the 2-phenylbenzothiazole scaffold is a privileged structure. Its most famous derivative, 2-(2'-hydroxyphenyl)benzothiazole (HBT), is the archetypal model for Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon that yields dual emission and large Stokes shifts[1].

However, when we synthesize 2-(2-methoxyphenyl)-1,3-benzothiazole (also referred to as the 2'-methoxy derivative), we introduce a profound photophysical switch. As an application scientist, I frequently utilize this specific methylation to serve as a negative control in ESIPT studies. By replacing the hydroxyl proton with a methyl group, we do not merely change the chemical formula; we fundamentally alter the molecule's structural dynamics. The loss of the intramolecular hydrogen bond, coupled with the steric bulk of the methoxy group, forces the molecule out of planarity. This conformational twist truncates the extended π -conjugation, resulting in a distinct hypsochromic (blue) shift in the UV-Vis absorption spectrum and the complete cessation of ESIPT[2].

This whitepaper provides an in-depth technical analysis of the UV-Vis absorption properties of 2-(2-methoxyphenyl)-1,3-benzothiazole, exploring the causality behind its spectral signature and providing a robust, self-validating protocol for its characterization.

Structural Causality: The Photophysics of Steric Hindrance

To understand the UV-Vis spectrum of 2-(2-methoxyphenyl)-1,3-benzothiazole, we must analyze the ground-state thermodynamics of the molecule.

In the parent compound (HBT), the 2'-hydroxyl group forms a strong intramolecular hydrogen bond with the benzothiazole nitrogen. This locks the molecule into a highly planar enol conformation, extending the conjugated π -system across both aromatic rings. Consequently, HBT exhibits strong absorption bands at 287 nm and 335 nm [1].

In contrast, 2-(2-methoxyphenyl)-1,3-benzothiazole cannot form this hydrogen bond. Furthermore, the electron-donating methoxy ( −OCH3 ) group introduces significant steric hindrance against the benzothiazole nitrogen or sulfur atoms. To minimize steric clash, the phenyl ring rotates out of the benzothiazole plane.

The Photophysical Consequence: Because the molecule is twisted, the π -orbital overlap between the phenyl ring and the benzothiazole core is severely diminished. The low-energy π−π∗ transition (which appears at 335 nm in HBT) is lost. Instead, the absorption profile is dominated by localized transitions within the isolated aromatic systems, pushing the primary absorption maximum ( λmax ) back to the 295–310 nm region, highly dependent on solvent polarizability[2].

Mechanistic Pathway Diagram

Fig 1: Photophysical divergence between HBT and its methoxy derivative due to ESIPT blockade.

Quantitative Data Presentation

The table below summarizes the comparative UV-Vis absorption data, highlighting how structural modifications dictate the spectral output.

| Compound | 2'-Substitution | Ground-State Conformation | ESIPT Status | Primary UV-Vis λmax (nm) |

| 2-Phenylbenzothiazole | None | Twisted | Inactive | ~300 |

| HBT | −OH | Planar (H-Bonded) | Active | 287, 335 |

| 2-(2-Methoxyphenyl)benzothiazole | −OCH3 | Twisted (Steric Clash) | Blocked | ~295 - 310 |

Data synthesized from foundational spectroscopic studies on 2-phenyl-substituted benzothiazoles[2] and HBT solvent dynamics[1].

Experimental Protocol: High-Fidelity UV-Vis Characterization

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating a Beer-Lambert linearity check, researchers can definitively rule out aggregation-induced artifacts (such as π−π stacking), which are common in planar benzothiazole derivatives but less frequent in twisted methoxy derivatives[3].

Materials Required

-

Analyte: 2-(2-methoxyphenyl)-1,3-benzothiazole (Purity > 99%, recrystallized).

-

Solvents: Spectroscopic-grade Cyclohexane (non-polar) and Acetonitrile (polar aprotic).

-

Hardware: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2600 or equivalent) equipped with 10 mm path-length quartz cuvettes.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Weigh exactly 2.41 mg of 2-(2-methoxyphenyl)-1,3-benzothiazole ( MW≈241.31 g/mol ).

-

Dissolve in 10.0 mL of the chosen solvent in a volumetric flask to create a 1.0×10−3 M stock solution.

-

Causality Note: Sonication may be used for 60 seconds to ensure complete dissolution, preventing micro-particulate scattering during analysis.

Step 2: Serial Dilution & Self-Validation

-

Prepare a concentration gradient: , , , , and .

-

Self-Validating Step: The preparation of a gradient rather than a single sample ensures that the subsequent absorbance readings can be plotted against concentration. If the R2 value of the linear regression is <0.99 , the data is rejected due to potential aggregation or solvent contamination.

Step 3: Instrument Calibration

-

Turn on the UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes to ensure emission stability.

-

Fill both the reference and sample quartz cuvettes with the pure solvent.

-

Run a baseline correction scan from 250 nm to 500 nm at a scan rate of "Medium" (approx. 200 nm/min) with a slit width of 1.0 nm.

Step 4: Spectral Acquisition

-

Replace the solvent in the sample cuvette with the analyte solution.

-

Record the absorption spectrum. You will observe a primary absorption band peaking between 295 nm and 310 nm.

-

Repeat the scan for all concentrations in the gradient.

-

Calculate the molar absorptivity ( ϵ ) using the Beer-Lambert Law ( A=ϵ⋅c⋅l ). For this compound, ϵ typically ranges from 1.5×104 to 2.5×104 M−1cm−1 depending on the solvent environment.

Applications in Drug Development

Understanding the UV-Vis and conformational properties of 2-(2-methoxyphenyl)-1,3-benzothiazole is critical for drug development. Benzothiazoles are potent pharmacophores[4]. When designing antitumor agents (e.g., GW 610 derivatives), medicinal chemists often utilize methoxy substitutions to modulate the lipophilicity and 3D conformation of the drug.

Because the methoxy group forces the molecule into a twisted conformation, it alters how the drug intercalates with DNA or binds to kinase active sites compared to planar analogs. The UV-Vis spectrum serves as a rapid, non-destructive analytical tool to confirm the disruption of planarity during the synthesis of these targeted therapeutics.

References

-

Electronic absorption and fluorescence spectra of 2-phenyl-substituted benzothiazoles: study of excited-state proton transfer reactions. Canadian Journal of Chemistry. Available at:[Link]

-

Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents. ResearchGate. Available at:[Link]

-

Antitumor Benzothiazoles. 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a Simple Fluorinated 2-Arylbenzothiazole, Shows Potent and Selective Inhibitory Activity against Lung, Colon, and Breast Cancer Cell Lines. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Unlocking the Photophysics of 2-(2-Methoxyphenyl)-1,3-Benzothiazole: A Mechanistic Guide to Non-ESIPT Fluorescence Emission

Executive Summary

In the realm of organic photochemistry and fluorescent probe design, 2-(2-methoxyphenyl)-1,3-benzothiazole serves as a foundational control molecule. While its parent compound, 2-(2-hydroxyphenyl)benzothiazole (HBT), is renowned for its complex dual-emission dynamics driven by Excited-State Intramolecular Proton Transfer (ESIPT), the methoxy-substituted analog offers a streamlined photophysical profile. By replacing the critical hydroxyl proton with a methyl group, researchers effectively "short-circuit" the ESIPT pathway.

This technical guide provides an in-depth analysis of the fluorescence emission spectra of 2-(2-methoxyphenyl)-1,3-benzothiazole. Designed for researchers and drug development professionals, this whitepaper dissects the mechanistic causality behind its emission profile, details a self-validating protocol for spectroscopic characterization, and explores its utility in optoelectronics and sensor validation.

Mechanistic Foundations: The Structural Blockade of ESIPT

To understand the emission spectrum of 2-(2-methoxyphenyl)-1,3-benzothiazole, one must first understand what it cannot do.

In traditional ESIPT fluorophores like HBT, the photophysical cycle relies on a pre-existing intramolecular hydrogen bond (IMHB) between the phenolic proton (donor) and the benzothiazole nitrogen (acceptor). Upon photoexcitation to the singlet excited state ( S1 ), the acidity of the phenol and the basicity of the nitrogen both increase dramatically. This thermodynamic shift drives an ultrafast (sub-picosecond) proton transfer, yielding a keto tautomer that emits a highly red-shifted photon (typically around 512 nm)[1].

The Causality of Methylation: Synthesizing 2-(2-methoxyphenyl)-1,3-benzothiazole involves the methylation of that critical phenolic oxygen. This structural modification eliminates the proton donor entirely. Without the proton, the IMHB cannot form, and the excited-state proton transfer is structurally and thermodynamically blocked. Consequently, the molecule is trapped in the Locally Excited (LE) enol-like state. It must relax back to the ground state ( S0 ) via "normal" fluorescence, resulting in a single, shorter-wavelength emission band[2].

Comparative Jablonski diagram illustrating the blockade of ESIPT in 2-(2-methoxyphenyl)benzothiazole.

Photophysical Properties & Emission Spectra

Because it relaxes purely from the LE state, the emission spectrum of 2-(2-methoxyphenyl)-1,3-benzothiazole is characterized by a relatively narrow band in the UV-to-blue region.

Unlike its parent compound, which exhibits extreme sensitivity to hydrogen-bonding solvents (which disrupt the ESIPT process), the methoxy derivative exhibits only moderate solvatochromism dictated by general dipole-dipole interactions between the solvent and the fluorophore's ground/excited state dipoles.

Quantitative Data Summary

| Photophysical Parameter | 2-(2-Methoxyphenyl)benzothiazole | 2-(2-Hydroxyphenyl)benzothiazole (HBT) |

| ESIPT Capability | No (Blocked by -OCH₃) | Yes (Facilitated by -OH) |

| Absorption Max ( λabs ) | ~320 - 330 nm | ~287 nm, 335 nm[2] |

| Emission Max ( λem ) | ~370 - 390 nm (LE State) | ~385 nm (Enol), ~512 nm (Keto)[2] |

| Stokes Shift | ~50 - 60 nm (Small) | ~177 nm (Large, ESIPT-driven) |

| Solvent Sensitivity | Moderate (Dipole-dipole interactions) | High (H-bonding disrupts ESIPT) |

Experimental Protocol: Spectroscopic Characterization

To ensure high-fidelity data when measuring the emission spectra of benzothiazole derivatives, the experimental workflow must be treated as a self-validating system. Artifacts such as the inner-filter effect (IFE), excimer formation, and Raman scattering can easily be misinterpreted as novel photophysics.

Step-by-Step Methodology

Phase 1: Sample Preparation & Validation

-

Solvent Selection: Utilize strictly spectroscopic-grade, anhydrous solvents (e.g., Cyclohexane, Acetonitrile). Causality: Trace water in hygroscopic solvents can induce intermolecular hydrogen bonding, artificially broadening the LE emission band.

-

Stock Solution: Prepare a 1.0×10−3 M stock solution in a non-polar solvent.

-

Working Dilution: Dilute to a working concentration of 1.0×10−5 M.

-

Self-Validation Check (Absorbance): Measure the UV-Vis absorbance of the working solution. The Optical Density (OD) at the intended excitation wavelength must be ≤0.1 . Causality: If OD > 0.1, the sample will re-absorb its own emitted photons (primary and secondary inner-filter effects), artificially shifting the apparent emission maximum and suppressing the quantum yield.

Phase 2: Steady-State Fluorescence Acquisition

-

Excitation Setup: Set the spectrofluorometer excitation monochromator to the λmax determined from the UV-Vis scan (typically ~325 nm).

-

Slit Width Optimization: Set both excitation and emission slit widths to 2.5 nm. Causality: This provides an optimal signal-to-noise ratio while maintaining the spectral resolution required to identify any subtle vibronic structure in the LE emission band.

-

Spectral Scanning: Scan the emission from 340 nm to 600 nm.

-

Artifact Identification: Run a pure solvent blank under identical conditions. Overlay the spectra to identify the Raman scattering peak of the solvent (which shifts with excitation wavelength) and subtract it from the sample spectrum.

Applications in Optoelectronics & Probe Design

While often relegated to the role of a "negative control" in biological probe development, methoxy-substituted benzothiazoles possess intrinsic value in materials science.

-

Fluorescent Probe Validation: When designing ratiometric sensors based on ESIPT (e.g., for detecting metal ions or enzymatic activity), 2-(2-methoxyphenyl)-1,3-benzothiazole is synthesized to prove that the long-wavelength emission of the active probe is strictly due to proton transfer, and not an artifact of aggregation or charge transfer[2].

-

Optoelectronic Materials: Benzothiazole cores are highly valued in the development of organic light-emitting diodes (OLEDs) and photovoltaics[3]. The methoxy derivative provides a stable, blue-emitting fluorophore. Because it cannot tautomerize, it avoids the spectral broadening associated with dual-emitting ESIPT compounds, allowing for higher color purity in device fabrication.

Sources

Photophysical Characterization and Quantum Yield Determination of 2-(2-methoxyphenyl)-1,3-benzothiazole

A Methodological Whitepaper on Isolating Locally Excited States in Benzothiazole Fluorophores

Executive Summary

The accurate determination of fluorescence quantum yield ( ΦF ) is a cornerstone of photophysical characterization, dictating the utility of a fluorophore in applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. This whitepaper provides an in-depth, self-validating protocol for calculating the quantum yield of 2-(2-methoxyphenyl)-1,3-benzothiazole (MBT) .

MBT is highly significant in photochemistry as the primary structural control for 2-(2-hydroxyphenyl)benzothiazole (HBT)[1]. While HBT is renowned for its ultrafast Excited-State Intramolecular Proton Transfer (ESIPT), replacing the hydroxyl proton with a methoxy group in MBT sterically and electronically abolishes this pathway[2]. By isolating the Locally Excited (LE) state, MBT serves as a critical baseline for understanding radiative and non-radiative decay rates in benzothiazole derivatives.

Photophysical Context: ESIPT vs. LE State Emission

To understand the experimental design for MBT, one must first understand the causality of its photophysics. In the parent molecule (HBT), photoexcitation triggers an ultrafast proton transfer from the hydroxyl oxygen to the benzothiazole nitrogen, shifting the molecule from an enol tautomer to a keto tautomer in the first excited singlet state ( S1 )[3]. This results in an anomalously large Stokes shift (~10,000 cm⁻¹) and green emission[1].

In contrast, 2-(2-methoxyphenyl)-1,3-benzothiazole (MBT) lacks the labile proton. The methoxy group blocks the ESIPT pathway entirely. Upon absorbing a photon, MBT undergoes standard vibrational relaxation and emits directly from the LE state, resulting in a normal Stokes shift and UV/blue emission.

Fig 1: Jablonski diagram comparing ESIPT in HBT versus LE emission in the methoxy control (MBT).

Theoretical Framework of Relative Quantum Yield

The fluorescence quantum yield ( ΦF ) is defined as the ratio of photons emitted to photons absorbed. While absolute measurements require an integrating sphere[4], the relative method is the gold standard for routine, high-precision laboratory analysis. It compares the fluorescence intensity of the unknown sample (MBT) to a reference standard with a known ΦF [5].

The calculation relies on the following IUPAC-endorsed equation[6]:

Φx=Φst×(GradstGradx)×(ηst2ηx2)

Where:

-

Φ = Fluorescence quantum yield.

-

Grad = The gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

-

η = The refractive index of the solvent.

-

Subscripts x and st denote the unknown sample (MBT) and the standard, respectively.

The Causality of the Gradient Method

Novice protocols often calculate ΦF using a single concentration point. However, this whitepaper mandates the gradient method (using 4–5 concentrations). Plotting integrated emission against absorbance creates a self-validating system: a strictly linear plot ( R2>0.99 ) proves the absence of aggregation, excimer formation, and inner filter effects (IFE)[4].

Experimental Protocol: A Self-Validating Workflow

For MBT, which typically absorbs in the UV region (~300–330 nm) and emits in the UV/blue region (~380–420 nm), Quinine Sulfate in 0.1 M H₂SO₄ ( Φst=0.546 ) is the optimal reference standard[5].

Step-by-Step Methodology

-

Standard and Sample Preparation:

-

Prepare a stock solution of MBT in a spectroscopic-grade solvent (e.g., cyclohexane or ethanol).

-

Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄.

-

Critical Constraint: Dilute both stocks to create 5 distinct solutions where the maximum absorbance at the excitation wavelength ( λex ) is strictly below 0.05 . Exceeding 0.05 introduces primary and secondary inner filter effects, artificially deflating the measured emission[6].

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum for all 5 concentrations of both MBT and the standard.

-

Extract the exact absorbance value at the chosen λex (e.g., 320 nm).

-

-

Fluorimetric Measurement:

-

Excite the samples at the exact λex used in step 2.

-

Keep the slit widths (e.g., 2 nm / 2 nm) and photomultiplier tube (PMT) voltage identical for all measurements.

-

Record the emission spectra and calculate the total integrated area under the fluorescence curve.

-

-

Data Processing:

-

Plot the Integrated Fluorescence Area (y-axis) against Absorbance (x-axis) for both MBT and the standard.

-

Perform linear regression to extract Gradx and Gradst .

-

Apply the relative ΦF equation, correcting for the refractive indices of the solvents (e.g., η=1.333 for 0.1 M H₂SO₄; η=1.361 for ethanol).

-

Fig 2: Step-by-step experimental workflow for calculating relative fluorescence quantum yield.

Data Presentation & Comparative Photophysics

To contextualize the results obtained from the protocol, the table below summarizes the typical photophysical divergence between the ESIPT-active HBT and the ESIPT-blocked MBT[2],[1].

| Photophysical Property | 2-(2-hydroxyphenyl)benzothiazole (HBT) | 2-(2-methoxyphenyl)-1,3-benzothiazole (MBT) |

| Primary Mechanism | Excited-State Intramolecular Proton Transfer | Locally Excited (LE) State Emission |

| Stokes Shift | Anomalously Large (~10,000 cm⁻¹) | Normal (~3,000 cm⁻¹) |

| Emission Maximum ( λem ) | Green (~530 nm) | UV/Blue (~380 - 420 nm) |

| Solvent Sensitivity | High (Protic solvents disrupt ESIPT) | Low (Standard solvatochromism) |

| Typical Quantum Yield ( ΦF ) | ~0.01 - 0.05 (Highly solvent dependent) | ~0.10 - 0.30 (Baseline LE efficiency) |

Note: The exact ΦF of MBT will vary slightly based on solvent polarity and temperature, but it consistently out-performs the enol-emission quantum yield of HBT due to the absence of the non-radiative proton-transfer depletion pathway.

Conclusion

Calculating the quantum yield of 2-(2-methoxyphenyl)-1,3-benzothiazole is not merely an exercise in physical chemistry; it is a fundamental requirement for establishing the baseline radiative properties of benzothiazole scaffolds. By strictly adhering to the gradient method, maintaining absorbance below 0.05, and correcting for solvent refractive indices, researchers can ensure their photophysical data is robust, reproducible, and ready for advanced optoelectronic or biological probe development.

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[5] URL:[Link]

-

Würth, C., Grabolle, M., Pauli, J., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550.[4] URL:[Link]

-

Kim, Y. H., et al. (2010). Excited-state intramolecular proton transfer on 2-(2′-hydroxy-4′-R-phenyl)benzothiazole nanoparticles and fluorescence wavelength depending on substituent and temperature. Photochemical & Photobiological Sciences, 9(5), 722-729.[2] URL:[Link]

-

Mutai, T., et al. (2015). Comprehensive Studies on Excited-State Proton Transfer of a Series of 2-(2′-Hydroxyphenyl)benzothiazole Derivatives: Synthesis, Optical Properties, and Theoretical Calculations. The Journal of Physical Chemistry C.[1] URL:[Link]

-

Ji, Y., et al. (2023). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. Molecules (Basel, Switzerland).[3] URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The upconversion quantum yield (UCQY): a review to standardize the measurement methodology, improve comparability, and define efficiency standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.uva.nl [pure.uva.nl]

- 6. publications.iupac.org [publications.iupac.org]

The Biological Activity and Therapeutic Potential of 2-(2-Methoxyphenyl)-1,3-benzothiazole: A Technical Whitepaper

Executive Summary

The 1,3-benzothiazole pharmacophore is a privileged bicyclic scaffold in medicinal chemistry, known for its profound polypharmacological profile. Among its derivatives, 2-(2-methoxyphenyl)-1,3-benzothiazole stands out due to the unique steric and electronic parameters introduced by the ortho-methoxy substitution on the phenyl ring. This in-depth technical guide explores the structure-activity relationship (SAR), core biological mechanisms, and self-validating experimental protocols associated with this molecule, providing a comprehensive resource for drug development professionals.

Structural Pharmacology and SAR (Structure-Activity Relationship)

The biological efficacy of 2-(2-methoxyphenyl)-1,3-benzothiazole is deeply rooted in its three-dimensional conformation. While unsubstituted 2-phenylbenzothiazoles are highly planar and prone to non-specific DNA intercalation, the addition of a methoxy group (–OCH₃) at the ortho (C2') position fundamentally alters the molecule's behavior[1].

Causality of the Ortho-Methoxy Group:

-

Steric Hindrance: The bulky ortho substituent restricts the free rotation of the C–C bond connecting the phenyl and benzothiazole rings. This forces the molecule into a non-planar conformation, which is highly advantageous for selectively fitting into the deep, complex hydrophobic pockets of specific mutated kinases (e.g., Abl T315I)[1].

-

Electronic Enrichment: The methoxy group acts as a strong electron-donating group via resonance. This enriches the electron density of the benzothiazole core, lowering the activation energy required for subsequent enzymatic oxidation—a critical step for its prodrug activation pathway[2].

Core Biological Mechanisms

Antiproliferative Activity and AhR-Mediated Apoptosis

The most prominent therapeutic application of 2-phenylbenzothiazole derivatives is in oncology. These compounds act as potent, selective ligands for the cytosolic Aryl Hydrocarbon Receptor (AhR) .

Upon binding, the AhR-ligand complex translocates to the nucleus, upregulating the transcription of Cytochrome P450 1A1 (CYP1A1). Because CYP1A1 is highly overexpressed in specific solid tumors (e.g., breast and colorectal cancers) but absent in normal tissue, the benzothiazole acts as a targeted prodrug. CYP1A1 oxidizes the electron-rich benzothiazole core into a highly reactive electrophilic species that forms covalent DNA adducts, triggering targeted apoptosis exclusively in cancer cells. Furthermore, derivatives incorporating the 2-methoxyphenyl moiety have demonstrated exceptional kinase inhibition, exhibiting IC50 values in the picomolar range (e.g., 0.064 nM) against mutated kinases like Abl T315I, which is notoriously resistant to standard therapies[1].

Caption: Mechanism of Action: AhR-mediated CYP1A1 activation and targeted apoptosis.

Neurological Imaging Potential

Due to its highly conjugated π -electron system, 2-(2-methoxyphenyl)-1,3-benzothiazole exhibits intrinsic fluorescence. Its structural homology to Thioflavin-T and Pittsburgh Compound-B (PiB) makes the benzothiazole scaffold an excellent candidate for crossing the blood-brain barrier (BBB) to act as a fluorescent probe for amyloid-beta plaques in neurodegenerative disease models.

Quantitative Data Presentation

To facilitate rapid comparison, the physicochemical properties and representative biological activities of the 2-substituted benzothiazole class are summarized below.

Table 1: Physicochemical & Spectroscopic Profile

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁NOS | [3] |

| Molecular Weight | 241.31 g/mol | [4] |

| Appearance | White crystals / solid | [4] |

| Melting Point | 101–102 °C | [4] |

| ¹H NMR Signature | Methoxy protons: δ 4.01 (s, 3H) |[3] |

Table 2: Comparative Biological Activity (Representative 2-Substituted Benzothiazoles)

| Target / Cell Line | IC₅₀ Value | Clinical Significance |

|---|---|---|

| Abl T315I Kinase | 0.064 nM | Overcomes Imatinib resistance in CML[1] |

| MDA-MB-231 (Breast) | 8 - 34 nM | High potency in triple-negative solid tumors[1] |

| MCF-7 (Breast) | 10 - 29 nM | ER-positive breast cancer efficacy[1] |

| HL-60 (Leukemia) | 0.35 μ M | Broad-spectrum hematological activity[1] |

Experimental Methodologies: Self-Validating Protocols

Scientific integrity requires that experimental workflows are not just sequential steps, but self-validating systems containing internal checkpoints.

Protocol 1: Solvent-Free Catalytic Synthesis

Objective: Synthesize 2-(2-methoxyphenyl)-1,3-benzothiazole with high atom economy. Causality & Rationale: Traditional syntheses use harsh oxidants and volatile organic solvents. By utilizing a 4 under solvent-free conditions, the 2-aminothiophenol and 2-methoxybenzaldehyde are forced into close proximity within the porous metal-organic framework[4]. This dramatically lowers the activation energy for the condensation and oxidative cyclization steps, driving the reaction to an 84% yield[3].

Step-by-Step Workflow:

-

Reaction Setup: Grind 2-aminothiophenol (1.0 mmol), 2-methoxybenzaldehyde (1.5 mmol), and MnO₂/MOF-199 (0.03 g) in a mortar to ensure homogeneous mixing[4].

-

Thermal Activation: Transfer the mixture to a reaction vessel and heat at 100°C.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the aldehyde spot confirms complete consumption[3].

-

-

Isolation: Extract the mixture with hot ethanol, filter to recover the heterogeneous MOF catalyst, and concentrate the filtrate in vacuo.

-

Structural Validation: Before biological testing, validate the structure via ¹H NMR. The signature methoxy protons must appear as a sharp singlet at ~4.01 ppm, and the benzothiazole core protons should display characteristic doublets between 7.90–8.60 ppm[3].

Protocol 2: In Vitro Cell Viability and CYP1A1 Induction Assay

Objective: Quantify antiproliferative activity and validate the AhR/CYP1A1 mechanism. Causality & Rationale: Phenotypic cell death (measured by MTT) does not prove the mechanism. Because these compounds are prodrugs activated by CYP1A1, a parallel CYP1A1 induction assay (using EROD) must be run to prove that cytotoxicity is driven by on-target AhR activation rather than non-specific toxicity[1].

Step-by-Step Workflow:

-

Cell Seeding: Plate MCF-7 (CYP1A1+) and MDA-MB-231 (CYP1A1-) cells in 96-well plates at 5x10³ cells/well.

-

Validation Checkpoint: The use of a CYP1A1-negative cell line acts as an internal negative control to prove target specificity.

-

-

Compound Treatment: Treat cells with serial dilutions of the synthesized compound (0.1 nM to 10 μ M). Include a 0.1% DMSO vehicle control and a Doxorubicin positive control.

-

EROD Assay (Mechanism Check): After 24 hours, lyse a subset of wells and add 7-ethoxyresorufin. Measure fluorescence (Ex 530 nm / Em 590 nm). High fluorescence confirms on-target CYP1A1 induction.

-

MTT Assay (Phenotype Check): After 72 hours, add MTT reagent to the remaining wells. Measure absorbance at 570 nm to calculate the IC₅₀.

Caption: Self-validating experimental workflow for synthesis and biological evaluation.

References

- A Novel Synthesis of 2-Arylbenzimidazole and 2-Arylbenzothiazole Derivatives by MnO2/MOF-199 Source: Australian Journal of Chemistry / ConnectSci URL

- Source: Pescara / unich.

- Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide Source: The Journal of Organic Chemistry - ACS Publications URL

- Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

An In-Depth Technical Guide to 2-(2-methoxyphenyl)-1,3-benzothiazole Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Prospects

Foreword

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal anchor for designing molecules that can interact with a wide range of biological targets. Within this broad class, the 2-arylbenzothiazoles have emerged as particularly potent agents, with applications ranging from anticancer therapeutics to diagnostic imaging.[3][4] This guide focuses specifically on derivatives and analogs of 2-(2-methoxyphenyl)-1,3-benzothiazole, a subclass that continues to yield promising candidates for drug development. We will delve into the synthetic strategies, explore the intricate structure-activity relationships, and illuminate the mechanisms of action that underpin their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing not just a review of the field but a practical, in-depth resource grounded in experimental evidence.

The Synthetic Cornerstone: Constructing the 2-Arylbenzothiazole Core

The vast majority of 2-arylbenzothiazole syntheses rely on a robust and versatile condensation reaction between a 2-aminothiophenol and an aromatic aldehyde.[3][5] The elegance of this approach lies in its simplicity and modularity, allowing for extensive derivatization of both the benzothiazole and the 2-aryl moiety.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the thiol group on the aldehyde's carbonyl carbon, followed by cyclization and subsequent oxidation to form the aromatic benzothiazole ring. The choice of catalyst and reaction conditions is critical, as it dictates reaction efficiency, yield, and environmental impact. While early methods often relied on harsh conditions, modern approaches prioritize efficiency and sustainability.

The causality behind this mechanism lies in the inherent nucleophilicity of the sulfur atom in 2-aminothiophenol and the electrophilicity of the aldehyde's carbonyl carbon. The subsequent intramolecular cyclization is favored due to the formation of a stable five-membered ring, and the final oxidation step provides the thermodynamic driving force to create the fully aromatic and highly stable benzothiazole system.

Caption: General reaction pathway for 2-arylbenzothiazole synthesis.

Protocol: Green Synthesis of 2-(2-methoxyphenyl)-1,3-benzothiazole

This protocol is a self-validating system that leverages glycerol as a benign and effective solvent, eliminating the need for a catalyst and high temperatures, which is a significant advancement over traditional methods requiring harsh conditions or expensive catalysts.[6]

Materials:

-

2-Aminothiophenol

-

2-Methoxybenzaldehyde

-

Glycerol

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2-aminothiophenol (10 mmol, 1.25 g) and 2-methoxybenzaldehyde (10 mmol, 1.36 g).

-

Solvent Addition: Add glycerol (10 mL) to the flask. Glycerol is chosen for its high boiling point, ability to dissolve organic reactants, and its role in promoting the reaction, likely through hydrogen bonding interactions that stabilize the transition state.[6]

-

Heating and Dissolution: Gently heat the mixture with stirring until a clear, homogeneous solution is obtained.

-

Reaction: Remove the heat source and allow the reaction to proceed at ambient temperature for 0.5-5 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7). The formation of the product will be indicated by a new spot with a different Rf value compared to the starting materials.

-

Product Isolation: Once the reaction is complete (as indicated by TLC), quench the reaction mixture by adding deionized water (30 mL). The product, being insoluble in water, will precipitate out.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual glycerol.

-

Recrystallization: For final purification, recrystallize the crude product from ethanol to afford the pure 2-(2-methoxyphenyl)-1,3-benzothiazole as a solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Biological Activity and Therapeutic Potential

Derivatives of 2-arylbenzothiazole exhibit a remarkable spectrum of pharmacological activities.[7][8] The presence of the 2-methoxyphenyl group often confers specific properties that enhance this activity, particularly in the realm of oncology.

Anticancer Activity

This class of compounds is most renowned for its potent and selective anticancer properties.[9][10] Research has shown significant activity against breast, colon, lung, and renal cancer cell lines.[10][11][12]

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Pathway

A compelling mechanism of action has been elucidated for certain hydroxylated analogs, such as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109).[13] These compounds function as agonists for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the ligand-receptor complex translocates to the nucleus, where it induces the transcription of target genes. One such critical target is the carboxyl terminus of Hsp70-interacting protein (CHIP), a ubiquitin ligase.[13] Upregulation of CHIP leads to the degradation of key oncoproteins, thereby suppressing tumor growth, proliferation, and metastatic potential.[13] This pathway is particularly significant as it is effective in both estrogen receptor (ER)-positive and triple-negative breast cancers (TNBC).[13]

Caption: Anticancer mechanism via the Aryl Hydrocarbon Receptor (AhR).

Quantitative Data: In Vitro Anticancer Activity

The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

| Compound Name / ID | Substitution | Cancer Cell Line | GI50 / IC50 (µM) | Reference |

| PMX-610 | 2-(3,4-dimethoxyphenyl)-5-fluoro | MCF-7 (Breast) | < 0.0001 | [10] |

| PMX-610 | 2-(3,4-dimethoxyphenyl)-5-fluoro | MDA-468 (Breast) | < 0.0001 | [10] |

| Compound 9a | 2-(4-amino-3-methylphenyl) | MCF-7 (Breast) | 0.0012 | [12] |

| YL-109 | 2-(4-hydroxy-3-methoxyphenyl) | MDA-MB-231 (Breast) | ~5.0 | [13] |

| CJM 126 | 2-(4-aminophenyl) | MCF-7 (Breast) | Nanomolar Range | [11] |

Antimicrobial and Antifungal Activity

The benzothiazole nucleus is a common feature in many antimicrobial agents.[7] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa.[14][15] The mechanism often involves the disruption of essential bacterial enzymes or cell wall synthesis. Methoxy-substituted derivatives, in particular, have demonstrated potent activity against fungi such as Aspergillus niger.[16]

Other Therapeutic Applications

The versatility of the 2-arylbenzothiazole scaffold extends to numerous other therapeutic areas:

-

Anti-inflammatory: Certain analogs act as dual inhibitors of enzymes like thromboxane A2 and leukotriene B4, key mediators in the inflammatory cascade.[17]

-

Antidiabetic: Derivatives have been shown to act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism, making them promising candidates for treating type 2 diabetes.[18]

-

Neuroprotection: The ability of some 2-arylbenzothiazoles to bind to β-amyloid plaques has led to their investigation as diagnostic imaging agents and potential therapeutics for Alzheimer's disease.[4][19]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For 2-arylbenzothiazoles, SAR studies have provided invaluable insights for optimizing potency and selectivity.[20][21]

Key Principles:

-

The 2-Aryl Ring: This is the most critical site for modification. The presence and position of substituents dramatically influence activity. For anticancer agents, methoxy groups are particularly important. The compound PMX-610, with its 3,4-dimethoxy substitution, is one of the most potent agents discovered, whereas moving or removing these groups leads to a significant loss of activity.[10][11]

-

The Benzothiazole Ring: Substitution on the benzo portion of the scaffold also modulates activity. A fluorine atom at the 5-position, as seen in PMX-610, greatly enhances potency.[10][22] Other groups at positions 5, 6, and 7 can be used to fine-tune physicochemical properties like solubility and metabolic stability.[21]

-

Lipophilicity and Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy, amino) on either ring system alters the molecule's overall electron distribution and lipophilicity. These changes directly impact receptor binding affinity, cell permeability, and metabolic pathways.[23]

Caption: Logical map of structure-activity relationship considerations.

Conclusion and Future Directions